molecular formula C17H16F3N5O2 B10993708 (5-methoxy-3-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

(5-methoxy-3-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B10993708
M. Wt: 379.34 g/mol
InChI Key: OULIOVZKLZFEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5-methoxy-3-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic molecule that features both indole and triazolopyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-3-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step organic synthesis. One common approach starts with the preparation of the indole derivative, followed by the construction of the triazolopyrazine ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound can be used to study the interactions of indole and triazolopyrazine derivatives with biological targets, providing insights into their mechanisms of action and potential therapeutic uses.

Medicine

The compound’s unique structure makes it a candidate for drug development, particularly in the areas of oncology and neurology, where indole derivatives have shown promise as therapeutic agents .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole moiety.

Mechanism of Action

The mechanism of action of (5-methoxy-3-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The triazolopyrazine ring can enhance the compound’s binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Triazolopyrazine derivatives: Used in various pharmaceutical applications.

Uniqueness

The combination of the indole and triazolopyrazine moieties in a single molecule provides a unique structural framework that can interact with multiple biological targets, offering potential advantages in terms of efficacy and selectivity compared to other compounds with only one of these moieties.

Properties

Molecular Formula

C17H16F3N5O2

Molecular Weight

379.34 g/mol

IUPAC Name

(5-methoxy-3-methyl-1H-indol-2-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C17H16F3N5O2/c1-9-11-7-10(27-2)3-4-12(11)21-14(9)15(26)24-5-6-25-13(8-24)22-23-16(25)17(18,19)20/h3-4,7,21H,5-6,8H2,1-2H3

InChI Key

OULIOVZKLZFEKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.